

An In-depth Technical Guide to the Molecular Structure and Bonding of Trimethylindium

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Compound of Interest

Compound Name: Trimethylindium

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This technical guide provides a comprehensive overview of the molecular structure and bonding of **trimethylindium** ($\text{In}(\text{CH}_3)_3$), a pivotal organometallic compound in various scientific and industrial applications, including as a precursor in the manufacture of compound semiconductors.

Molecular Structure

The molecular structure of **trimethylindium** is highly dependent on its physical state. In the gas phase, it exists as a monomer with a trigonal planar geometry.^{[1][2]} However, in the solid state and in solution, it exhibits more complex oligomeric structures.

Gas Phase Structure

In the gaseous state, **trimethylindium** is a monomeric molecule with a trigonal planar structure.^{[1][2]} This structure has been determined by vapor phase electron diffraction.^{[3][4]} The indium atom is at the center, bonded to three methyl groups.

Solid State Structure

In the solid state, **trimethylindium** is a colorless, pyrophoric solid and displays polymorphism, existing in at least two different forms: a tetragonal phase and a rhombohedral phase.^[1]

- **Tetragonal Phase:** This phase is obtained by methods such as sublimation.[1] In this form, **trimethylindium** is tetrameric, similar to its structure in a benzene solution.[1] These tetramers are further linked to form an infinite network.[1] Each indium atom is five-coordinate, featuring a distorted trigonal planar configuration.[1] There are three shorter equatorial In-C bonds and two longer axial In-C bonds that bridge to other indium atoms.[1]
- **Rhombohedral Phase:** Discovered in 2005, this lower-density phase is formed when **trimethylindium** is recrystallized from a hexane solution.[1] It consists of cyclic hexamers with (InC)₆ rings in an extended chair conformation, which are interlinked to form an infinite network.[1] The indium atoms in this phase are also five-coordinate.[1]

Solution Structure

In a benzene solution, **trimethylindium** exists as a tetramer.[1]

Bonding in Trimethylindium

Trimethylindium is an electron-deficient compound, which drives its tendency to form oligomeric structures in the solid state and in solution to alleviate this deficiency. Compared to its lighter Group 13 congeners, trimethylaluminium and trimethylgallium, **trimethylindium** is a weaker Lewis acid.[1][2] It readily forms adducts with secondary amines and phosphines.[1]

A qualitative molecular orbital description for the bonding in the tetrameric form suggests a new type of methyl bridge, different from the sharp-angled M-CH₃-M bridges found in trimethylaluminium.[5] In the tetramer, a "monomer" unit of nearly trigonal In(CH₃)₃ has one of its In-CH₃ bonds pointing towards the trigonal plane of an adjacent "monomer," forming an unsymmetrical, linear In-CH₃...In bridge.[5]

Quantitative Structural Data

The following tables summarize the key quantitative data on the molecular structure of **trimethylindium** in its different phases.

Table 1: Molecular Structure Data of Gaseous **Trimethylindium**

Parameter	Value	Experimental Method
In-C Bond Length (r)	209.3 ± 0.6 pm	Vapor Phase Electron Diffraction
C-H Bond Length (r)	114 ± 3 pm	Vapor Phase Electron Diffraction
H-C-In Bond Angle (\angle)	$112.7 \pm 0.8^\circ$	Vapor Phase Electron Diffraction

Data sourced from a 1974 vapor phase electron diffraction study.[\[3\]](#)

Table 2: In-C Bond Distances in Solid-State **Trimethylindium**

Phase	Bond Type	Bond Length (pm)
Tetragonal	Equatorial (within monomer)	~216
Axial (linking tetramers)	308	
Axial (inter-tetramer)	356	
Rhombohedral	Equatorial (within monomer)	216.7 (average)
Axial (linking hexamers)	302.8	
Axial (inter-hexamer)	313.4	

Data sourced from X-ray crystallography studies.[\[1\]](#)

Experimental Protocols

The determination of the molecular structure of **trimethylindium** relies on several key experimental techniques.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase.[\[6\]](#)

Methodology:

- Sample Introduction: A gaseous sample of **trimethylindium** is introduced into a high-vacuum chamber through a nozzle.[\[6\]](#)
- Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas sample.[\[6\]](#)
- Scattering: The electrons are scattered by the molecules of **trimethylindium**.[\[6\]](#)
- Detection: The scattered electrons form a diffraction pattern that is captured on a detector.[\[6\]](#)
- Data Analysis: The diffraction pattern, which is a function of the scattering angle, is analyzed to determine the internuclear distances and bond angles within the molecule.[\[6\]](#)

For the study of **trimethylindium**, exposures were made with the nozzle at 21 °C, where the vapor pressure of the solid is 3 Torr.[\[3\]](#)

X-ray Crystallography

X-ray crystallography is used to determine the arrangement of atoms within a crystal.

Methodology:

- Crystal Growth: Single crystals of **trimethylindium** are grown, for example, by sublimation or recrystallization from a suitable solvent like hexane.[\[1\]](#)
- X-ray Diffraction: A beam of monochromatic X-rays is directed at the crystal.
- Diffraction Pattern: The crystal diffracts the X-rays, creating a unique diffraction pattern of spots.
- Data Collection: The intensities and positions of the diffracted spots are measured.
- Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. This model is then refined to best fit the experimental data.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are related to its structure and bonding.^[7]

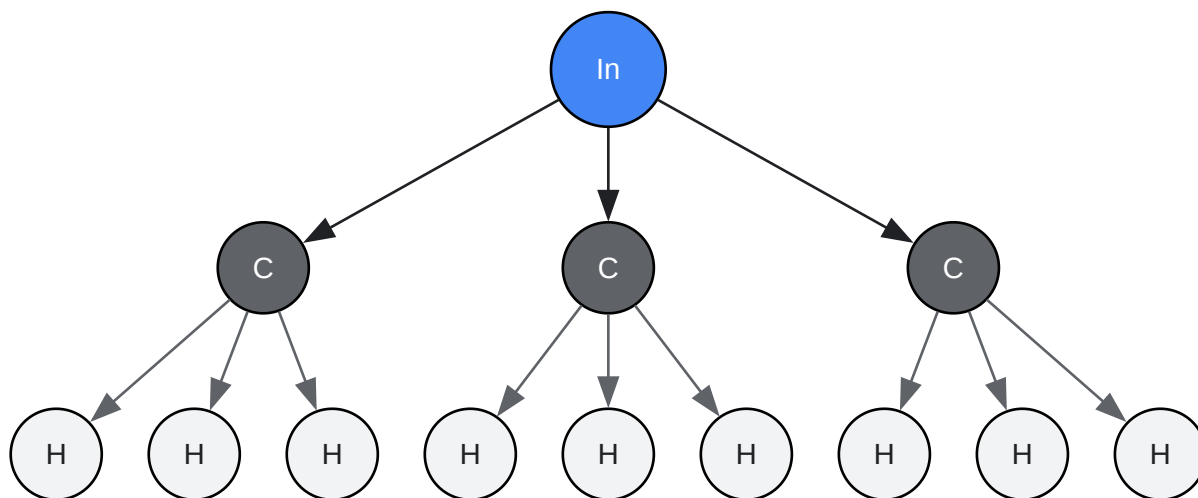
The number of vibrational modes for a non-linear molecule like **trimethylindium** can be calculated using the formula $3N-6$, where N is the number of atoms.^[8]

Methodology:

- **Sample Preparation:** The **trimethylindium** sample is prepared for analysis, which can be in the solid, liquid, or gas phase.
- **Spectrometer:** The sample is placed in an IR or Raman spectrometer.
- **Data Acquisition:** An IR or Raman spectrum is recorded, showing the vibrational frequencies of the molecule.
- **Spectral Analysis:** The observed vibrational bands are assigned to specific molecular motions (e.g., In-C stretching, CH_3 rocking) based on theoretical calculations and comparison with related molecules.

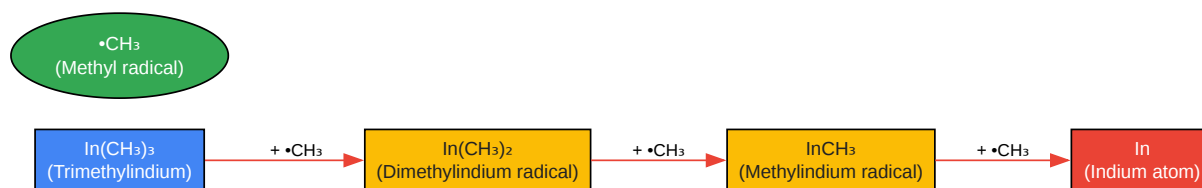
Visualizations

The following diagrams illustrate the molecular structure and a simplified reaction pathway of **trimethylindium**.



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Caption: Ball-and-stick model of the monomeric structure of **trimethylindium**.



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Caption: Simplified stepwise thermal decomposition pathway of **trimethylindium**.

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